molecular formula C24H25N5O5S B2555888 methyl 3-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)thiophene-2-carboxylate CAS No. 1216641-67-6

methyl 3-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)thiophene-2-carboxylate

Cat. No.: B2555888
CAS No.: 1216641-67-6
M. Wt: 495.55
InChI Key: CPYJDJFDKXMPCX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyrimidine class, characterized by a fused bicyclic core with a thiophene-2-carboxylate moiety and an acetamido-linked phenethyl substituent. The phenethyl group at position 6 may enhance lipophilicity, while the thiophene-2-carboxylate ester contributes to electronic stability.

Properties

IUPAC Name

methyl 3-[[2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O5S/c1-4-29-20-19(15(2)26-29)28(14-18(30)25-17-11-13-35-21(17)23(32)34-3)24(33)27(22(20)31)12-10-16-8-6-5-7-9-16/h5-9,11,13H,4,10,12,14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYJDJFDKXMPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=C(SC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)thiophene-2-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H27N5O3SC_{25}H_{27}N_{5}O_{3}S with a molecular weight of 477.6 g/mol. Its structure includes a thiophene ring fused with a pyrazolo[4,3-d]pyrimidine moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₃₈H₃₇N₅O₃S
Molecular Weight477.6 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrazolo[4,3-d]pyrimidines have been shown to inhibit various kinases involved in cancer progression, particularly Polo-like kinase 1 (Plk1), which is crucial in cell division and tumor growth. Inhibition of Plk1 has been linked to reduced tumor proliferation in preclinical models .

The biological activity of this compound may stem from its ability to interact with specific protein targets involved in cell signaling pathways. The presence of the thiophene and pyrazolo rings suggests potential interactions with various enzymes and receptors:

  • Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit kinases that are overactive in cancer cells.
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, contributing to its protective effects against oxidative stress in cells.

Study on Anticancer Activity

A study published in Nature demonstrated that a related pyrazolo[4,3-d]pyrimidine compound significantly inhibited Plk1 activity in vitro and reduced tumor size in xenograft models . The compound was administered at varying doses to assess its efficacy and toxicity.

In Vivo Studies

In vivo studies using animal models have shown promising results for compounds structurally similar to this compound. These studies reported:

  • Dose-dependent inhibition of tumor growth.
  • Minimal side effects , indicating a favorable therapeutic index.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

The compound exhibits a range of biological activities that are promising for drug development:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[4,3-d]pyrimidine compounds can inhibit the proliferation of cancer cells. For instance, studies have shown that certain pyrazolo derivatives block cell growth and induce apoptosis in cancer cell lines such as K562 and MCF-7 .
  • Antimicrobial Properties : The synthesis of related compounds has demonstrated efficacy against various pathogens. The thieno[3,2-d]pyrimidine derivatives have shown potential as antimicrobial agents, which could be explored further for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural Feature Impact on Activity
Pyrazolo RingEssential for anticancer activity
Acetamido GroupEnhances solubility and bioavailability
Thiophene MoietyContributes to biological activity by modulating interactions with targets

Research indicates that modifications to these structural components can lead to enhanced biological activity and selectivity against specific targets .

Synthesis and Derivatives

The synthetic pathways for creating methyl 3-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)thiophene-2-carboxylate involve multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies allow for more efficient production of this compound and its analogs, which can be explored for their pharmacological properties.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

  • Anticancer Studies : A study published in Molecules demonstrated that pyrazolo derivatives exhibited significant inhibition of cancer cell proliferation through various mechanisms including cell cycle arrest and induction of apoptosis .
  • Antimicrobial Testing : Research focusing on similar thieno-pyrimidine compounds revealed their effectiveness against Gram-positive bacteria, suggesting a potential role in treating bacterial infections .
  • Pharmacokinetic Profiling : Investigations into the pharmacokinetics of related compounds indicate favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with two structurally related analogs from the literature:

Compound Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Functional Groups
Target Compound Pyrazolo[4,3-d]pyrimidine 1-Ethyl-3-methyl, 6-phenethyl, thiophene-2-carboxylate Not reported Not reported Acetamido, ester, diketone
Example 62 () Pyrazolo[3,4-d]pyrimidine 5-Fluoro-3-(3-fluorophenyl)chromenone, 5-methylthiophene 227–230 560.2 (M+1) Fluoro, ester, ketone
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate () Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, phenethyl 243–245 Not reported Nitro, cyano, ester, ketone

Key Observations:

  • Core Flexibility : The pyrazolo-pyrimidine core (target and Example 62) allows for diverse substitutions compared to the tetrahydroimidazo[1,2-a]pyridine core (), which is more rigid due to its saturated ring system.
  • Electron-Withdrawing Groups: Example 62’s fluorophenyl and chromenone substituents may reduce electron density, affecting reactivity and binding affinity compared to the target’s acetamido-thiophene group . Melting Points: ’s compound (243–245°C) has a higher melting point than Example 62 (227–230°C), likely due to the nitro and cyano groups enhancing intermolecular dipole interactions.

Research Implications and Limitations

  • Bioactivity Potential: The acetamido-thiophene group in the target compound may improve solubility compared to Example 62’s fluorinated chromenone, a hypothesis supported by the lower logP values of ester-containing analogs .
  • Data Gaps : Direct pharmacological or crystallographic data for the target compound are absent in public databases, necessitating further experimental validation.

Q & A

Basic: What are the recommended synthetic routes for methyl 3-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)thiophene-2-carboxylate?

Methodological Answer:
The compound can be synthesized via a multi-step pathway involving:

  • Step 1 : Formation of the pyrazolo[4,3-d]pyrimidine core through cyclocondensation of substituted hydrazines with β-keto esters, followed by oxidation to introduce the 5,7-dione moiety .
  • Step 2 : Acetamido-thiophene coupling using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the thiophene-2-carboxylate moiety to the pyrazolo-pyrimidine scaffold .
  • Step 3 : Final esterification using methanol under acidic conditions to yield the methyl ester.
    Key Analytical Validation : Monitor reaction progress via TLC and confirm final structure using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can reaction yields be optimized for the acetamido-thiophene coupling step?

Methodological Answer:
Optimization strategies include:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane to balance reactivity and solubility .
  • Catalyst Selection : Compare coupling agents (e.g., EDC vs. DCC) and evaluate additives like DMAP for rate enhancement .
  • Temperature Control : Perform kinetic studies at 0–25°C to minimize side reactions (e.g., racemization or hydrolysis) .
    Data Contradiction Note : Conflicting reports on ideal solvent systems (DMF vs. DCM) suggest substrate-specific optimization is critical .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) for absolute stereochemical assignment, supplemented by 1H^1H/13C^{13}C NMR .
  • Purity Assessment : HPLC with UV/Vis detection (λ = 254 nm) and mass spectrometry for trace impurities .
  • Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition points .

Advanced: How can computational modeling aid in predicting biological activity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or receptors) .
  • QSAR Modeling : Correlate substituent effects (e.g., phenethyl vs. alkyl groups) with bioactivity using Gaussian-based DFT calculations .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .

Basic: What are the documented biological targets or activities for this compound?

Methodological Answer:

  • Kinase Inhibition : Preliminary assays suggest activity against cyclin-dependent kinases (CDKs) due to structural similarity to pyrazolo-pyrimidine inhibitors .
  • Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays (MIC determination) .
    Validation Note : Reproducibility issues in bioassays may arise from batch-to-batch purity variations; always confirm with LC-MS .

Advanced: How to resolve contradictions in solubility data across different studies?

Methodological Answer:

  • Solvent Polarity Indexing : Systematically test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry .
  • Cohort Analysis : Compare results across labs using standardized protocols (e.g., OECD 105 guidelines) to isolate methodological vs. compound variability .
  • Hansen Solubility Parameters : Calculate HSPs to rationalize discrepancies (e.g., DMSO vs. methanol interactions) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Toxicity Screening : Perform Ames test (OECD 471) for mutagenicity and acute toxicity assays in zebrafish embryos .
  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods due to potential irritant properties (MSDS-based recommendations) .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

  • Scaffold Modification : Synthesize analogs with variations in the pyrimidine (e.g., 5,7-dione to 5-thione) and thiophene (e.g., carboxylate to amide) moieties .
  • Bioassay Stratification : Test each analog in dose-response assays (e.g., IC50_{50} determination) against primary and secondary targets .
  • Statistical Modeling : Use PCA or PLS regression to identify critical substituents driving activity .

Basic: What chromatographic methods are suitable for purification?

Methodological Answer:

  • Flash Chromatography : Employ silica gel with gradient elution (hexane/EtOAc → EtOAc/MeOH) .
  • Prep-HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .

Advanced: How to integrate AI-driven automation into synthesis optimization?

Methodological Answer:

  • Robotic Platforms : Utilize platforms like Chemspeed or LabDroid for high-throughput reaction screening .
  • ML Algorithms : Train models on reaction parameters (solvent, catalyst, temperature) to predict optimal conditions .
  • Real-Time Analytics : Couple with inline FTIR or Raman spectroscopy for closed-loop feedback .

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